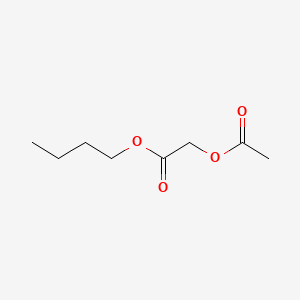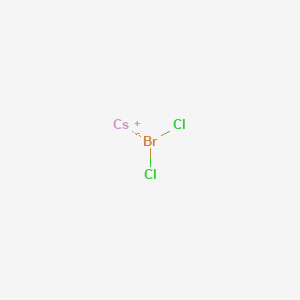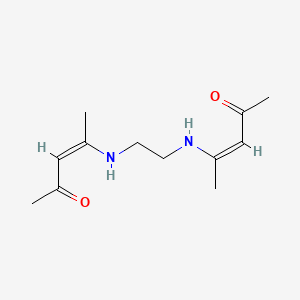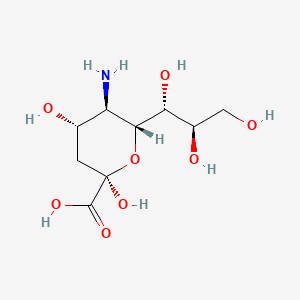
Sodium bis(2-butoxyethyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium bis(2-butoxyethyl) phosphate is an organophosphorus compound with the molecular formula C12H28NaO6P. It is a derivative of bis(2-butoxyethyl) phosphate, where the hydrogen atom is replaced by a sodium ion. This compound is known for its applications in various industrial processes due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium bis(2-butoxyethyl) phosphate typically involves the reaction of 2-butoxyethanol with phosphoric acid. The reaction mixture is heated to the desired temperature and stirred continuously. The product is then neutralized with sodium hydroxide to form the sodium salt. The reaction can be summarized as follows: [ \text{2-Butoxyethanol} + \text{Phosphoric Acid} \rightarrow \text{Bis(2-butoxyethyl) phosphate} ] [ \text{Bis(2-butoxyethyl) phosphate} + \text{Sodium Hydroxide} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified through filtration and distillation processes.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium bis(2-butoxyethyl) phosphate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and 2-butoxyethanol.
Oxidation: It can be oxidized to form phosphates and other oxidation products.
Substitution: It can participate in substitution reactions where the butoxyethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Phosphoric acid and 2-butoxyethanol.
Oxidation: Phosphates and other oxidized derivatives.
Substitution: Compounds with substituted functional groups.
Applications De Recherche Scientifique
Sodium bis(2-butoxyethyl) phosphate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and as a buffer component.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized as a flame retardant, plasticizer, and defoamer in various industrial applications.
Mécanisme D'action
The mechanism of action of sodium bis(2-butoxyethyl) phosphate involves its interaction with molecular targets such as enzymes and proteins. It can act as a chelating agent, binding to metal ions and altering their activity. Additionally, it can modify the surface properties of materials, making it useful as a surfactant and emulsifier.
Comparaison Avec Des Composés Similaires
Sodium bis(2-butoxyethyl) phosphate can be compared with other similar compounds such as:
Tris(2-butoxyethyl) phosphate: Another organophosphorus compound with similar applications but different chemical properties.
Bis(2-ethylhexyl) phosphate: Used as a plasticizer and flame retardant, but with different molecular structure and properties.
Sodium bis(2-ethylhexyl) phosphate: Similar to this compound but with different alkyl groups.
Uniqueness: this compound is unique due to its specific combination of butoxyethyl groups and sodium ion, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
75239-49-5 |
|---|---|
Formule moléculaire |
C12H26NaO6P |
Poids moléculaire |
320.29 g/mol |
Nom IUPAC |
sodium;bis(2-butoxyethyl) phosphate |
InChI |
InChI=1S/C12H27O6P.Na/c1-3-5-7-15-9-11-17-19(13,14)18-12-10-16-8-6-4-2;/h3-12H2,1-2H3,(H,13,14);/q;+1/p-1 |
Clé InChI |
LIEWOUJIFLCDKO-UHFFFAOYSA-M |
SMILES canonique |
CCCCOCCOP(=O)([O-])OCCOCCCC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




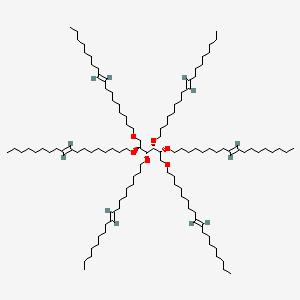
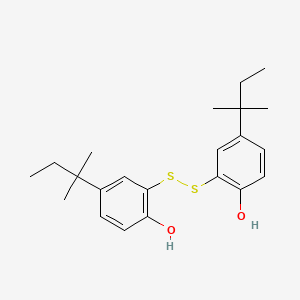
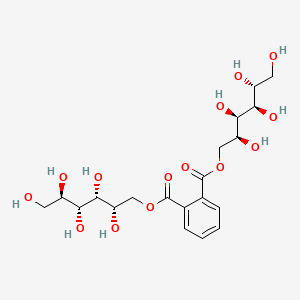
![(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid](/img/structure/B12658887.png)
